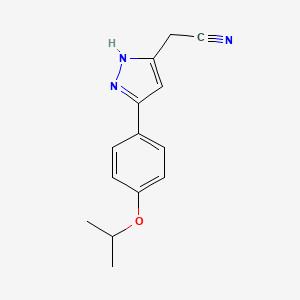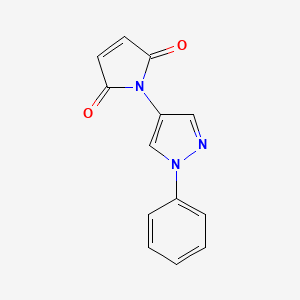
5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of amino-functionalized ionic liquids. These compounds are known for their unique properties, including high thermal stability, negligible volatility, and strong ability to dissolve various chemicals. They are often used in industrial processes as greener solvents and have applications in fields such as catalysis, CO2 capture, and electrochemistry .
Preparation Methods
The synthesis of 5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine typically involves the reaction of 1-aminopropyl-3-methylimidazolium chloride with other reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the cycloaddition of CO2 with epoxides to form cyclic carbonates . . In medicine, it may be explored for its potential therapeutic effects, although specific applications are still under investigation. In industry, it is used as a solvent for various processes, including the extraction and separation of compounds .
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways in the system it is applied to. For example, in catalytic reactions, it may act as a Lewis acid or base, facilitating the reaction by stabilizing transition states or intermediates . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine can be compared with other similar compounds, such as 1-aminopropyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride . These compounds share similar properties, such as high thermal stability and strong solubility, but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which may offer advantages in certain catalytic and separation processes .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-11(13)10-7-8-12(14-9(10)3)15(4)6-2/h7-8,11H,5-6,13H2,1-4H3 |
InChI Key |
WMWJWOGONAWLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N(C)CC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















